Phorate-d10 (o,o-diethyl-d10)

Descripción general

Descripción

Phorate-d10 (o,o-diethyl-d10) is a highly toxic organophosphorus compound widely used as an insecticide and acaricide. It is known for its systemic, contact, and fumigant action against a variety of pests, including sucking and chewing insects, leafhoppers, leafminers, mites, nematodes, and rootworms . The compound is characterized by its chemical formula C7H17O2PS3 and a molecular weight of 260.377 g/mol .

Mecanismo De Acción

Phorate (diethyl-D10), chemically known as O,O-diethyl S- (ethylthio)methyl phosphorodithioate, is a powerful pesticide effective against insects, mites, and nematodes . It is an organophosphate insecticide that inhibits acetylcholinesterase activity .

Target of Action

The primary target of Phorate (diethyl-D10) is the enzyme acetylcholinesterase . This enzyme plays a crucial role in transmitting nerve impulses in the nervous system of insects .

Mode of Action

Phorate (diethyl-D10) acts by inhibiting the action of acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system in the target organisms, leading to their eventual death .

Biochemical Pathways

The degradation of Phorate (diethyl-D10) occurs in two branches. One branch involves a two-step oxidation of the ethylthio sulfur . In the other branch, Ralstonia eutropha strain AAJ1 degrades a high percentage of Phorate (diethyl-D10) to phosphate and sulfate anions, with the less toxic diethyl dithiophosphate as one intermediate .

Pharmacokinetics

It is known that phorate (diethyl-d10) is a systemic insecticide, implying that it is absorbed and distributed throughout the plant or animal body to exert its effects .

Result of Action

The inhibition of acetylcholinesterase by Phorate (diethyl-D10) disrupts the normal functioning of the nervous system in the target organisms, leading to their eventual death . It is very toxic both for target organisms and for mammals including humans .

Action Environment

Phorate (diethyl-D10) is a systemic insecticide that is taken up by the roots of plants and translocated to the parts above ground, where it is concentrated in new leaves and fruits . It is relatively stable and hydrolyses only at very acidic or basic conditions . Because of its persistence in soil, it is most useful in controlling soil-dwelling nematodes .

Análisis Bioquímico

Biochemical Properties

Phorate (diethyl-D10) plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting acetylcholinesterase, Phorate (diethyl-D10) causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and subsequent neurological dysfunction . Additionally, Phorate (diethyl-D10) interacts with various proteins and biomolecules, including binding to plasma proteins, which affects its distribution and bioavailability in the body .

Cellular Effects

Phorate (diethyl-D10) exerts profound effects on various cell types and cellular processes. It disrupts normal cell function by inhibiting acetylcholinesterase, leading to excessive accumulation of acetylcholine. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In neurons, the continuous stimulation caused by acetylcholine accumulation can lead to cell death. In other cell types, Phorate (diethyl-D10) can interfere with normal cellular processes, leading to altered gene expression and metabolic imbalances .

Molecular Mechanism

The molecular mechanism of Phorate (diethyl-D10) involves its binding to the active site of acetylcholinesterase, forming a covalent bond with the serine residue in the enzyme’s active site. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The accumulation of acetylcholine in synaptic clefts leads to continuous stimulation of postsynaptic receptors, resulting in prolonged nerve signal transmission and neurological dysfunction . Additionally, Phorate (diethyl-D10) may interact with other biomolecules, such as plasma proteins, affecting its distribution and bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phorate (diethyl-D10) change over time. Studies have shown that Phorate (diethyl-D10) undergoes hydrolysis and oxidation in biological and environmental matrices, leading to the formation of hydrolyzed and oxidized products . The stability and degradation of Phorate (diethyl-D10) can influence its long-term effects on cellular function. In in vitro and in vivo studies, the degradation products of Phorate (diethyl-D10) have been observed to retain some toxic effects, although their potency may be reduced compared to the parent compound .

Dosage Effects in Animal Models

The effects of Phorate (diethyl-D10) vary with different dosages in animal models. At low doses, Phorate (diethyl-D10) can cause mild neurological symptoms, while higher doses can lead to severe toxicity and death. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects are seen. At high doses, Phorate (diethyl-D10) can cause acute toxicity, leading to symptoms such as convulsions, respiratory distress, and death . Long-term exposure to lower doses can result in chronic toxicity, affecting various organ systems and leading to long-term health effects .

Metabolic Pathways

Phorate (diethyl-D10) is involved in several metabolic pathways, including hydrolysis and oxidation. Enzymes such as cytochrome P450 and esterases play a role in the metabolism of Phorate (diethyl-D10), leading to the formation of hydrolyzed and oxidized products . These metabolic pathways can influence the toxicity and bioavailability of Phorate (diethyl-D10), as the degradation products may retain some toxic effects. Additionally, Phorate (diethyl-D10) can affect metabolic flux and metabolite levels, leading to imbalances in cellular metabolism .

Transport and Distribution

Phorate (diethyl-D10) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to plasma proteins, affecting its bioavailability and distribution in the body . The transport and distribution of Phorate (diethyl-D10) can influence its localization and accumulation in specific tissues, affecting its overall toxicity and effectiveness as a pesticide .

Subcellular Localization

The subcellular localization of Phorate (diethyl-D10) can affect its activity and function. Phorate (diethyl-D10) may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Phorate (diethyl-D10) within cells can influence its interactions with biomolecules and its overall toxicity . Understanding the subcellular localization of Phorate (diethyl-D10) is crucial for elucidating its mechanism of action and potential effects on cellular function .

Métodos De Preparación

Phorate-d10 (o,o-diethyl-d10) can be synthesized through various methods. One common approach involves the reaction of diethyl phosphorodithioate with ethyl mercaptan under controlled conditions . Industrial production methods often employ solvothermal and self-assembly techniques to create core-shell phorate aptamer-functionalized magnetic nanoparticles . These methods ensure high purity and yield of the compound.

Análisis De Reacciones Químicas

Phorate-d10 (o,o-diethyl-d10) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of phorate can lead to the formation of phorate sulfone and phorate sulfoxide .

Aplicaciones Científicas De Investigación

Phorate-d10 (o,o-diethyl-d10) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for environmental analysis and testing . In biology, it is employed to study the inhibition of acetylcholinesterase activity, which can lead to neurological dysfunction . In medicine, phorate is used to investigate the development of hyperglycemia and the distribution of resistance genes in intestinal microbiota . Industrially, it is utilized in the production of pesticides and other agrochemicals .

Comparación Con Compuestos Similares

Phorate-d10 (o,o-diethyl-d10) is similar to other organophosphorus insecticides such as parathion, malathion, and diazinon . it is unique in its high toxicity and effectiveness against a broad spectrum of pests. Unlike some other insecticides, phorate is non-biocumulative and has no residual action, although some of its metabolites may persist in soil . Similar compounds include phorate sulfone D10, which is used as a reference standard for environmental testing .

Actividad Biológica

Phorate-d10 (o,o-diethyl-d10) is a derivative of phorate, an organophosphorus compound primarily used as an insecticide. This compound exhibits significant biological activity, particularly as a potent inhibitor of acetylcholinesterase (AChE), leading to various toxicological effects. This article explores its biological mechanisms, pharmacokinetics, case studies, and research findings.

Cholinesterase Inhibition

Phorate-d10 acts by inhibiting acetylcholinesterase, an enzyme crucial for breaking down the neurotransmitter acetylcholine in synapses. By preventing the degradation of acetylcholine, phorate-d10 causes its accumulation, resulting in prolonged nerve signal transmission and subsequent neurological dysfunction. This mechanism is central to its toxicity profile and is illustrated in the following table:

| Enzyme | Effect of Phorate-d10 |

|---|---|

| Acetylcholinesterase | Inhibition leading to acetylcholine accumulation |

| Pseudocholinesterase | Altered activity with chronic exposure |

Pharmacokinetics

Phorate-d10 is characterized by its systemic properties, allowing it to be absorbed and distributed throughout biological systems. The pharmacokinetic profile includes:

- Absorption : Rapid uptake through dermal and gastrointestinal routes.

- Distribution : Widespread distribution in tissues, influenced by binding to plasma proteins.

- Metabolism : Undergoes hydrolysis and oxidation, leading to the formation of more potent metabolites such as phorate oxon-d10.

- Excretion : Primarily eliminated via urine as metabolites.

Cellular Effects

The compound's interaction with AChE leads to several cellular consequences:

- Neuronal Impact : Continuous stimulation of neurons can lead to cell death due to excitotoxicity.

- Altered Gene Expression : Disruption of normal cellular signaling pathways can result in changes in gene expression and metabolic processes.

- Histopathological Changes : Chronic exposure has been associated with inflammation and hyperplasia in various tissues.

Case Studies

-

Acute Toxicity in Humans

A case report highlighted severe acute toxicity following accidental exposure to phorate. Symptoms included tremors, respiratory distress, and neurological impairment, emphasizing the compound's hazardous nature . -

Animal Studies

In a study involving Sprague-Dawley rats, topical application of phorate led to significant mortality and inhibition of AChE activity. High-dose groups exhibited severe toxicity with symptoms such as lachrymation and lethargy. The study established a no-observed-adverse-effect level (NOAEL) at 0.41 mg/kg body weight/day . -

Long-term Exposure Effects

Research on CD-1 Swiss albino mice indicated that chronic exposure resulted in growth retardation and increased incidence of neurological symptoms at higher doses without significantly affecting survival rates .

Research Findings

Recent studies have explored the broader implications of phorate exposure:

- Genotoxicity : Phorate has been shown not to be genotoxic in both in vitro and in vivo studies .

- Association with Chronic Diseases : Epidemiological studies suggest a link between pesticide exposure (including phorate) and increased risks for conditions like Parkinson's disease .

- Environmental Persistence : Phorate's stability in environmental matrices raises concerns regarding its long-term ecological impact .

Propiedades

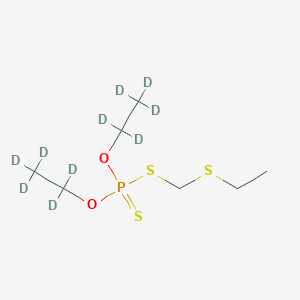

IUPAC Name |

ethylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-12-6-3/h4-7H2,1-3H3/i1D3,2D3,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULVZWIRKLYCBC-IZUSZFKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O2PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028084 | |

| Record name | Phorate-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-45-4 | |

| Record name | Phorate-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.